2-Cyclopropyl-1-(piperidin-4-yl)-1H-benzo[d]imidazole
Description
Properties
CAS No. |
185059-09-0 |
|---|---|
Molecular Formula |
C15H19N3 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
2-cyclopropyl-1-piperidin-4-ylbenzimidazole |
InChI |
InChI=1S/C15H19N3/c1-2-4-14-13(3-1)17-15(11-5-6-11)18(14)12-7-9-16-10-8-12/h1-4,11-12,16H,5-10H2 |
InChI Key |
VYZYRBUHNDCNJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2C4CCNCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-(piperidin-4-yl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the benzimidazole core can be constructed through a cyclization reaction with formic acid or other suitable reagents. The piperidine ring can be introduced via nucleophilic substitution reactions, and the cyclopropyl group can be added through cyclopropanation reactions using diazo compounds and transition metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput. The choice of solvents, catalysts, and purification methods are crucial factors in industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-(piperidin-4-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the piperidine or benzimidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-Cyclopropyl-1-(piperidin-4-yl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-(piperidin-4-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Cyclopropyl vs.
- Piperidinyl Group (Position 1): Common across analogs, this moiety contributes to basicity and hydrogen-bonding interactions. However, bulky groups like benzhydryl (e.g., in ) may hinder target engagement despite improving selectivity .
- Halogen Substituents: Chlorine or bromine at C5 or aryl positions (e.g., 5-chloro or 3-bromophenyl analogs) improve binding affinity but may introduce metabolic liabilities .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
